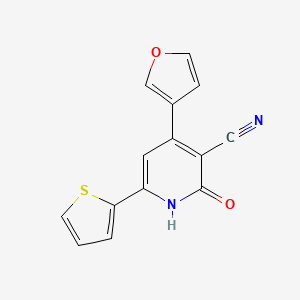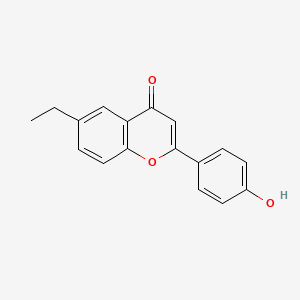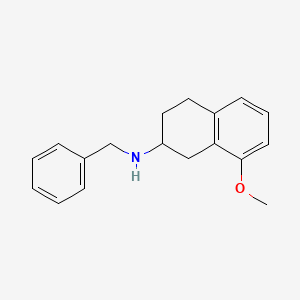
2-(4-(Trifluoromethyl)phenyl)-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Trifluoromethyl)phenyl)-2H-indazole is an organic compound that belongs to the class of indazoles, which are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)-2H-indazole typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)-2H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while reduction can produce indazole derivatives with reduced functional groups.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)-2H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenol
- 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness
2-(4-(Trifluoromethyl)phenyl)-2H-indazole is unique due to the presence of both the indazole ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds that may only contain one of these functional groups .
Properties
Molecular Formula |
C14H9F3N2 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]indazole |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-5-7-12(8-6-11)19-9-10-3-1-2-4-13(10)18-19/h1-9H |
InChI Key |
CVMWEBSWRVKUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11853211.png)
![4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11853217.png)



![Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-](/img/structure/B11853255.png)
![7-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11853259.png)

![3-(3-Phenylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11853269.png)
![3-(Benzo[d]oxazol-2-yl)quinolin-7-ol](/img/structure/B11853273.png)


